The compound 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of piperazine-containing compounds. Its molecular formula is with a molecular weight of 417.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be classified based on its structural components, which include:
The compound's CAS number is 2034412-44-5, facilitating its identification in chemical databases .
The synthesis of 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one typically involves several steps:
The molecular structure of the compound can be represented using various notations:
Cc1nc(N2CCN(C(=O)c3cnn(-c4ccccc4)n3)CC2)cc(C(F)(F)F)n1
BPSRUNMIVZBACR-UHFFFAOYSA-N
The structural analysis reveals multiple functional groups that contribute to its biological activity, including a trifluoromethyl group that enhances lipophilicity, allowing better membrane penetration.
The compound can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases hydrophobic interactions, facilitating binding to target proteins or enzymes. This binding modulates their activity, leading to various pharmacological effects .
For instance, compounds with similar structures have shown efficacy in inhibiting certain kinases involved in cancer pathways, suggesting potential applications in oncology .
The physical properties of the compound are as follows:
Property | Value |
---|---|
Molecular Formula | C19H18F3N7O |
Molecular Weight | 417.4 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Chemical properties include stability under physiological conditions and solubility profiles that are critical for drug formulation .
The compound has potential applications in medicinal chemistry due to its structural features that allow it to interact with various biological targets. It may be explored for:
Research into this compound continues to explore its full potential within these therapeutic areas, emphasizing the importance of structure-activity relationships in drug design .
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2